1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one physical and chemical properties
1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one physical and chemical properties
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, highly substituted acetophenones serve as privileged scaffolds. 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one (Chemical Formula: C₁₀H₁₁BrO₂) is a specialized, multi-functional building block. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting electronic and steric parameters. The presence of a chelating 2-hydroxyl group, an inductively donating 4-ethyl group, and a cross-coupling-ready 5-bromo substituent makes this compound an invaluable precursor for the development of chromones, flavones, and bioactive transition-metal complexes.
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, a self-validating protocol for its regioselective synthesis, and field-proven insights into its downstream applications.
Physicochemical Profiling & Molecular Descriptors
Understanding the physical and chemical behavior of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one requires analyzing the interplay between its substituents. The most critical structural feature is the intramolecular hydrogen bond formed between the 2-hydroxyl proton and the 1-carbonyl oxygen. This six-membered chelate ring restricts bond rotation, reduces the molecule's overall polarity, and significantly alters its spectroscopic signature compared to para-hydroxy isomers.
Quantitative Data Summary
Note: Values are derived and extrapolated from its closest characterized structural analogue, 5-bromo-2-hydroxyacetophenone (CAS 1450-75-5)[1].
| Property | Value / Description | Causality / Analytical Implication |
| Molecular Formula | C₁₀H₁₁BrO₂ | Defines the fundamental atomic composition. |
| Molecular Weight | 243.10 g/mol | Essential for stoichiometric calculations. |
| Exact Mass (⁷⁹Br) | 241.996 Da | GC-MS will show a 1:1 isotopic doublet at m/z 243.0 / 245.0 [M+H]⁺ due to ⁷⁹Br and ⁸¹Br isotopes[2]. |
| Physical State | Off-white to pale yellow powder | Extended conjugation and the halogen heavy-atom effect induce slight visible light absorption[3]. |
| Melting Point | ~65–75 °C (Predicted) | Intermolecular forces are weakened by the intramolecular H-bond, keeping the MP relatively low. |
| Solubility | Soluble in EtOAc, CHCl₃, DMSO; Insoluble in H₂O | High lipophilicity is driven by the non-polar 4-ethyl group and the 5-bromo substituent[1]. |
| IR Spectroscopy | ν(C=O) ~1640 cm⁻¹, ν(O-H) ~3200 cm⁻¹ | The intramolecular H-bond between 2-OH and 1-C=O significantly lowers the carbonyl stretching frequency[4]. |
Structural Causality & Regioselective Synthesis
The synthesis of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one is an exercise in predictive regioselectivity. The most efficient and scalable route is the Fries Rearrangement of 4-bromo-3-ethylphenyl acetate[5].
The Causality of Regioselectivity: When the ester undergoes Lewis acid-mediated acyl migration, the acylium ion must attack the aromatic ring. The para-position to the ester oxygen is blocked by the bromo group. This leaves two ortho-positions: C2 and C6. The C2 position is sterically hindered by the adjacent 3-ethyl group. Therefore, the acylium ion exclusively attacks the sterically accessible C6 position, yielding the target 1-(5-bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one isomer with near-perfect regiocontrol[6].
Self-Validating Protocol: Fries Rearrangement Workflow
Step 1: O-Acylation (Esterification)
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Dissolve 4-bromo-3-ethylphenol (1.0 eq)[7] in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the system to 0 °C.
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Add acetyl chloride (1.1 eq) dropwise to control the exothermic reaction. Stir at room temperature for 2 hours.
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Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The highly polar phenol spot will disappear, replaced by a higher Rf ester spot.
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Concentrate the intermediate (4-bromo-3-ethylphenyl acetate) under reduced pressure to ensure no residual DCM or moisture interferes with the subsequent Lewis acid step.
Step 2: Lewis Acid-Mediated Fries Rearrangement
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In a solvent-free melt setup (or using a high-boiling solvent like 1,2-dichloroethane for precise thermal control), add anhydrous Aluminum Chloride (AlCl₃, 2.0 eq) portion-wise to the ester[5].
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Heat the mixture to 130 °C for 2 hours. The AlCl₃ coordinates to the ester carbonyl, polarizing the bond and generating the active acylium equivalent[2].
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Self-Validation Check: The reaction mixture will transition to a deep yellow/brown complex. IR spectroscopy of an aliquot will show the disappearance of the ester C=O stretch (~1750 cm⁻¹) and the appearance of a strongly hydrogen-bonded ketone C=O stretch (~1640 cm⁻¹).
Step 3: Quenching & Purification
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Cool the melt to room temperature and carefully quench with ice-cold 1M HCl to decompose the robust aluminum complex.
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Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography or recrystallization from ethanol.
Fig 1: Regioselective Fries rearrangement workflow for the target acetophenone.
Chemical Reactivity & Downstream Applications
The true value of 1-(5-Bromo-4-ethyl-2-hydroxyphenyl)ethan-1-one lies in its orthogonal reactivity, allowing scientists to selectively manipulate different sites of the molecule for drug discovery and materials science.
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)
The 5-bromo position is an excellent electrophile for C-C bond formation. However, the 2-OH and 1-carbonyl groups can chelate palladium, potentially poisoning the catalyst. Causality-Driven Solution: To circumvent catalyst deactivation, researchers must either protect the phenol as a methoxymethyl (MOM) ether prior to coupling, or utilize highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) that prevent stable chelate formation during the catalytic cycle.
B. Chromone and Flavone Synthesis
The acetyl group (C1) and the adjacent hydroxyl group (C2) provide the perfect setup for synthesizing biologically active heterocycles[8]. Mechanism: A Claisen-Schmidt condensation with an aromatic aldehyde under basic conditions yields an intermediate chalcone. Subsequent oxidative cyclization (using I₂/DMSO or SeO₂) closes the ring, yielding 6-bromo-7-ethylflavone derivatives, which are heavily investigated as kinase inhibitors and antimicrobial agents.
C. Bioactive Metallodrug Formation
The bidentate nature of the 2-hydroxyacetophenone moiety makes it an ideal ligand for transition metals. Reaction with metal salts (e.g., Vanadyl sulfate, VOSO₄) yields highly stable, tetrahedral or square-pyramidal complexes. Clinical Relevance: Oxovanadium(IV) complexes utilizing 5-bromo-2-hydroxyacetophenone derivatives have been extensively documented to exhibit potent apoptosis-inducing anticancer activities and spermicidal efficacy in human trials.
Fig 2: Key synthetic pathways and downstream applications of the title compound.
References
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Title: Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in Fries Rearrangement Source: Der Pharma Chemica URL: [Link]
- Title: CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone (Fries Rearrangement Parameters)
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Title: 4-Bromo-3-ethylphenol | C8H9BrO | CID 15007732 Source: PubChem - NIH URL: [Link]
Sources
- 1. 5-Bromo-2-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 2. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 5'-Bromo-2'-hydroxyacetophenone | 1450-75-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 7. 4-Bromo-3-ethylphenol | C8H9BrO | CID 15007732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
